5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C15H17N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential medicinal properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole: This compound has a similar structure but with a propan-2-yl group instead of a phenyl group.
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound has a 4-chlorophenyl group, which can alter its chemical and biological properties.
Uniqueness
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2 |
InChI Key |
HMPDLAZETKCVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.